Physicochemical Property Profile: Lipophilicity Advantage Over N-Acetyltryptamine
The target compound exhibits higher computed lipophilicity (XLogP3 = 4.7) compared to the endogenous metabolite N-acetyltryptamine (XLogP3 ~1.5), which is a close structural analog lacking the 4-chlorophenyl thioether moiety. This difference arises from the introduction of the chlorinated aromatic thioether, increasing the compound's hydrophobic surface area [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | N-Acetyltryptamine (CAS 1016-47-3): XLogP3 ~1.5 |
| Quantified Difference | Δ ~3.2 log units (~1,600-fold higher theoretical partition coefficient) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher lipophilicity is often correlated with increased passive membrane permeability and blood-brain barrier penetration potential, making the target compound a more suitable candidate for CNS-targeted screening libraries compared to the more polar N-acetyltryptamine scaffold.
- [1] PubChem. 2-(4-chlorophenyl)sulfanyl-N-[2-(1H-indol-3-yl)ethyl]acetamide. Compound Summary CID 3657139. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2-(1H-Indol-3-yl)ethyl)acetamide. Compound Summary CID 2005. National Center for Biotechnology Information. View Source
